Cas no 1904210-67-8 (2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone)

2,2-ジフェニル-1-(4-(キノリン-8-イルオキシ)ピペリジン-1-イル)エタノンは、複雑な有機化合物であり、キノリンとピペリジン骨格を有する構造的特徴を持ちます。この化合物は、医薬品中間体や生物活性物質の合成において有用な前駆体としての潜在性を示します。特に、キノリン誘導体の特性を活かした薬理学的応用が期待され、選択的酵素阻害剤や受容体リガンドとしての研究が進められています。高い分子多様性と構造安定性を兼ね備えており、精密有機合成における多段階反応への適性が確認されています。

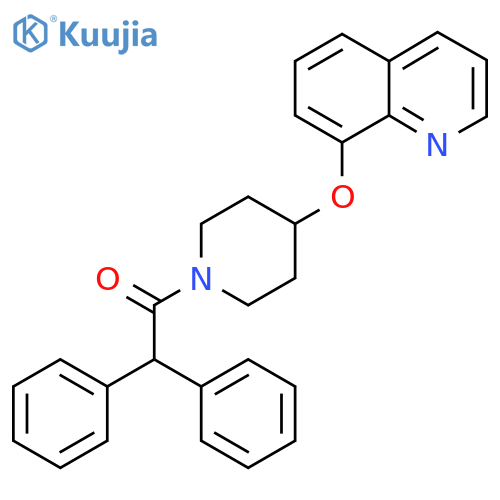

1904210-67-8 structure

商品名:2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- F6474-3708

- AKOS025345399

- 2,2-diphenyl-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone

- 2,2-diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

- 1904210-67-8

- 2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one

- 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

-

- インチ: 1S/C28H26N2O2/c31-28(26(21-9-3-1-4-10-21)22-11-5-2-6-12-22)30-19-16-24(17-20-30)32-25-15-7-13-23-14-8-18-29-27(23)25/h1-15,18,24,26H,16-17,19-20H2

- InChIKey: AXLUICYOMOKWFW-UHFFFAOYSA-N

- ほほえんだ: O(C1=CC=CC2=CC=CN=C12)C1CCN(C(C(C2C=CC=CC=2)C2C=CC=CC=2)=O)CC1

計算された属性

- せいみつぶんしりょう: 422.199428076g/mol

- どういたいしつりょう: 422.199428076g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 32

- 回転可能化学結合数: 5

- 複雑さ: 572

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.4Ų

- 疎水性パラメータ計算基準値(XlogP): 5.5

2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6474-3708-10mg |

2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |

1904210-67-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F6474-3708-1mg |

2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |

1904210-67-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F6474-3708-100mg |

2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |

1904210-67-8 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F6474-3708-20μmol |

2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |

1904210-67-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F6474-3708-25mg |

2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |

1904210-67-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F6474-3708-75mg |

2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |

1904210-67-8 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F6474-3708-3mg |

2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |

1904210-67-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F6474-3708-40mg |

2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |

1904210-67-8 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F6474-3708-5mg |

2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |

1904210-67-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F6474-3708-10μmol |

2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |

1904210-67-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

1904210-67-8 (2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone) 関連製品

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬